

The Evolving Landscape of M1/M4 Muscarinic Agonists: A Pharmacological Deep Dive

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Compound of Interest		
Compound Name:	M1/M4 muscarinic agonist 2	
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The pursuit of novel therapeutic agents for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease has seen a resurgence of interest in the muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activation of these receptors holds the promise of addressing both the cognitive and psychotic symptoms associated with these conditions, potentially offering a new paradigm in treatment. This technical guide provides an in-depth look at the pharmacological profiles of emerging M1/M4 agonists, with a focus on key compounds that are paving the way in clinical development.

Core Pharmacological Data of Emerging M1/M4 Agonists

The table below summarizes the available quantitative data for prominent emerging M1/M4 agonists. It is important to note that while some compounds have detailed preclinical data in the public domain, others, particularly those in active clinical development, have more limited publicly available pharmacological metrics.

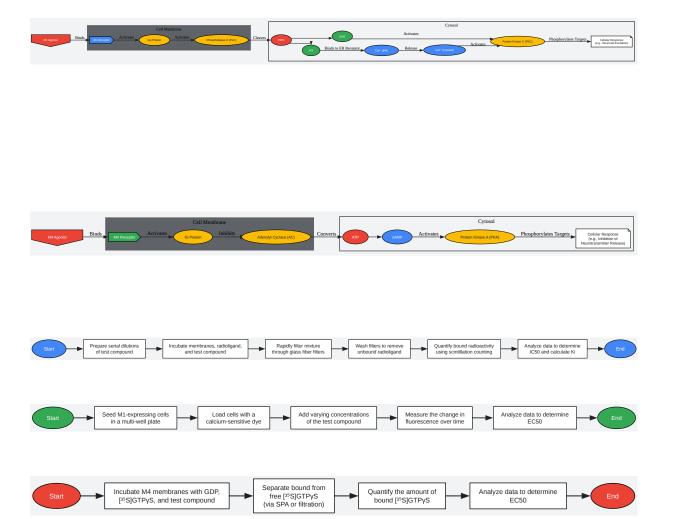


Compound	Target(s)	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Efficacy (%Emax vs. ACh)	Selectivity Profile
Xanomeline	M1/M4 Agonist	M1: 82[1] M2: - M3: - M4: 39.81[1] M5: -	M1: 30.9[2] M2: 1700[2] M3: 8500[2] M4: 14.1[2] M5: 1800[2]	M1: 90%[3] M2: 44%[3] M3: 90%[3] M4: 90%[3] M5: 50%[3]	Preferential agonist activity at M1 and M4 receptors.[4]
Emraclidine (CVL-231)	M4 Positive Allosteric Modulator (PAM)	Not publicly available	Not publicly available	Potentiates the effect of acetylcholine at the M4 receptor.	Highly selective for the M4 receptor.[6][7]
NBI-1117568	M4 Orthosteric Agonist	Not publicly available	Not publicly available	Not publicly available	Selective for the M4 receptor.[9] [10][11][12] [13][14][15] [16][17]

Key Signaling Pathways

The therapeutic effects of M1 and M4 receptor agonists are mediated through distinct G-protein coupled signaling cascades. The following diagrams illustrate these canonical pathways.





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